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Introduction to Cisplatin-Induced Acute Kidney Injury
(AKI)

Cisplatin is a highly effective and widely used chemotherapeutic agent for treating various solid
tumors.[1][2] However, its clinical application is significantly limited by severe side effects, most
notably nephrotoxicity, which can lead to acute kidney injury (AKI).[2][3][4][5] Cisplatin-induced
AKI affects approximately 30% of patients receiving the drug, posing a major clinical challenge.
[6][7][8] The pathophysiology is complex, involving the accumulation of cisplatin in renal
proximal tubular cells, which triggers a cascade of detrimental events.[6][9] These events
include oxidative stress, inflammation, DNA damage, mitochondrial dysfunction, and ultimately,
tubular cell apoptosis and necrosis, leading to a decline in renal function.[2][3][6][9][10]

Animal models, particularly in rodents, are indispensable tools for investigating the molecular
mechanisms underlying cisplatin nephrotoxicity and for evaluating potential therapeutic
strategies to prevent or mitigate this debilitating side effect.[4] These models allow for
controlled studies of disease progression and the testing of novel renoprotective agents.[4]

Overview of Animal Models

Rodent models are the most frequently used for studying cisplatin-induced AKI due to their
reproducibility and clinical relevance.[4] The choice of model often depends on the specific
research question, whether it's investigating acute, severe injury or the progression to chronic
kidney disease (CKD).
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» Single High-Dose Model: This is the most common model for studying severe AKI.[7][8] Mice
typically receive a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-30 mg/kg.
[6][7][8][11] This regimen induces significant renal dysfunction, tubular necrosis, and
apoptosis within 3-4 days post-injection.[7][8][12] While effective for studying acute cellular
responses, this model's high mortality rate and severity may not fully replicate the typical
clinical scenario for all cancer types.[8][12]

» Repeated Low-Dose Model: To better mimic clinical dosing regimens and study the transition
from AKI to CKD, a repeated low-dose model is utilized.[7][8][12] In this model, mice are
administered lower doses of cisplatin (e.g., 7-9 mg/kg) once a week for several weeks.[7][8]
[12] This approach results in milder AKI but leads to the development of renal fibrosis and a
sustained reduction in glomerular filtration rate (GFR), characteristic of chronic kidney
disease.[7][8][12]

» Rat Models: Rats are also commonly used and are generally more sensitive to cisplatin
nephrotoxicity than mice.[8] A single i.p. injection of 10 mg/kg is often sufficient to induce AKI
in rats.[13][14][15]

The selection of animal strain is also critical, as susceptibility to cisplatin-induced AKI can vary.
C57BL/6 mice are frequently used and have been shown to be more susceptible to cisplatin
nephrotoxicity compared to other strains like BALB/c.[1][6]

Key Pathophysiological Mechanisms

The pathogenesis of cisplatin-induced AKI is multifactorial, involving several interconnected
signaling pathways.

o Oxidative Stress: Cisplatin accumulation in renal cells leads to the excessive production of
reactive oxygen species (ROS).[3][10][16] This is caused by the depletion of endogenous
antioxidants like glutathione (GSH) and the impairment of antioxidant enzymes.[16] ROS
directly damage cellular components, including lipids, proteins, and DNA, and trigger other
injury pathways.[14] Mitochondrial dysfunction is a key source and target of this oxidative
stress.[10][14]

o Inflammation: Cisplatin induces a robust inflammatory response in the kidney.[4][17] This is
characterized by the production of pro-inflammatory cytokines and chemokines, such as
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tumor necrosis factor-alpha (TNF-a), interleukin-6 (IL-6), and IL-13.[5][17] These molecules
are mediated by the activation of signaling pathways like MAPKs and NF-kB.[5] The
inflammatory cascade attracts leukocytes, including T-cells and macrophages, into the renal
tissue, which further contributes to the injury.[4][9]

Apoptosis: Programmed cell death, or apoptosis, is a major mechanism of renal tubular cell
death in cisplatin nephrotoxicity.[3][6][9] Cisplatin activates both the intrinsic (mitochondrial)
and extrinsic (death receptor) apoptotic pathways.[3][9][18] The p53 tumor suppressor
protein is a key mediator, which can be activated by cisplatin-induced DNA damage.[9][19]
Activation of these pathways leads to the cleavage of caspases, particularly caspase-3,
resulting in cell demise.[14][19]

Biomarkers for Assessing Kidney Injury

Assessment of kidney injury in animal models relies on a combination of functional, molecular,
and histological markers.

Traditional Functional Markers: Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr) are
the standard, widely used markers for assessing renal function.[5][6] A significant increase in
their levels indicates a decline in glomerular filtration. However, these markers are
considered insensitive as they often rise only after substantial kidney damage has occurred.
[20]

Novel Injury Biomarkers: To detect kidney injury at earlier stages, several novel biomarkers
are employed.

[e]

Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is highly upregulated in
injured proximal tubule cells and can be detected in both urine and kidney tissue.[6][15]
[20][21] Its levels rise as early as 24-72 hours after cisplatin administration in rats, often
before changes in BUN or sCr are observed.[15][20][21]

o Neutrophil Gelatinase-Associated Lipocalin (NGAL): Also known as Lipocalin 2, NGAL is
another early biomarker of tubular damage that can be measured in urine and plasma.[6]
[15][20][21]

o Other markers: Cystatin-C, IL-18, and Calbindin are also utilized to provide a more
comprehensive picture of the location and severity of renal injury.[6][15][20]
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» Histopathology: Microscopic examination of kidney tissue sections is crucial for directly
observing and quantifying the extent of damage. Key features include tubular necrosis, loss
of brush border, formation of proteinaceous casts in the tubules, and inflammatory cell
infiltration.[5][6]

Data Presentation

Table 1: Common Cisplatin Dosing Regimens in Rodent
Models

Typical

Animal Cisplatin Administrat j Key
) Timeframe References
Model Dose ion Route Features
for AKI
Severe AKI,
Mouse Single dose: Intraperitonea high tubular [517181[11]
) 72-96 hours )
(C57BL/6) 20-25 mg/kg [ (i.p.) necrosis and [12]
apoptosis
Mild AKI,
Repeated ] 4 weeks development
Mouse Intraperitonea
dose: 7-9 ) (weekly of renal [71181112]
(C57BL/6) [ (i.p.) S _ _
mg/kg injections) fibrosis, CKD

progression

Moderate
AKI,

Mouse Single dose: Intraperitonea ) )
72 hours inflammation, [22]

(129Sv) 10 mg/kg [ (i.p.) o
oxidative

stress

Significant

AKI,
Rat Single dose: Intraperitonea ) ] [13][14][15]
] ) 72 hours mitochondrial
(Wistar/SD) 10 mg/kg [ (i.p.) _ [21]
dysfunction,

apoptosis
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Table 2: Key Biomarkers for Cisplatin-Induced AKI

Assessment
. Expected Time of
Biomarker Sample Type . References
Change Detection
Serum
o Serum / Plasma Increase 48-72 hours [5][6]
Creatinine (sCr)
Blood Urea
) Serum / Plasma Increase 48-72 hours [5][6]

Nitrogen (BUN)
Urine / Kidney

KIM-1 ] Increase 24-72 hours [6][15][20][21]
Tissue
Urine / Kidney

NGAL (LCN2) ] Increase 24-72 hours [6][15][21]
Tissue

Cystatin-C Serum / Urine Increase 72 hours [6][15][21]
Urine / Kidney

IL-18 ] Increase 72 hours [6][15][21]
Tissue
Kidney Tissue /

TNF-a Increase 72 hours [51[22]
Serum
Kidney Tissue /

IL-6 Increase 72 hours [5][22]
Serum

Cleaved ) i
Kidney Tissue Increase 72 hours [61[14]

Caspase-3

TUNEL Staining Kidney Tissue Increase 72 hours [6]

Table 3: Example Semi-Quantitative Histopathological
Scoring System for Tubular Injury

This system is adapted from methodologies used in various animal model studies.[23][24][25]

[26]
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Score Description of Tubular Damage

0 Normal histology, no damage.

Mild: Up to 10-25% of tubules show damage
1 (e.g., cell swelling, loss of brush border, cast

formation, necrosis).

2 Moderate: 26-50% of tubules show damage.

3 Severe: 51-75% of tubules show damage.

Very Severe: More than 75% of tubules show

extensive damage and necrosis.

Experimental Protocols
Protocol 1: Induction of Cisplatin-Induced AKI in Mice

Obijective: To establish a reproducible model of acute kidney injury using a single high dose of
cisplatin.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Cisplatin (Sigma-Aldrich or equivalent)

Sterile 0.9% saline

Animal scale

1 mL syringes with 27-gauge needles
Procedure:

o Acclimatization: House mice under standard laboratory conditions for at least one week prior
to the experiment to allow for acclimatization.
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e Animal Grouping: Randomly divide mice into at least two groups: a control group (vehicle)
and a cisplatin-treated group.

o Cisplatin Preparation: On the day of injection, prepare a fresh solution of cisplatin. Dissolve
cisplatin powder in sterile 0.9% saline to a final concentration of 1 mg/mL. Gentle warming
(to 37°C) and vortexing may be required to fully dissolve the powder. Protect the solution
from light.

e Dosing:
o Weigh each mouse accurately.

o Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20 mg/kg body
weight.[1][5][12]

o Administer an equivalent volume of sterile 0.9% saline to the control group.
e Post-Injection Monitoring:

o Monitor the animals daily for signs of distress, including weight loss, lethargy, and ruffled
fur. Body weight is expected to decrease in the cisplatin group.

o Ensure free access to food and water.

o Euthanasia and Sample Collection: At 72 hours post-injection, euthanize the mice via an
approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[5] Immediately
proceed to Protocol 2 for blood and tissue collection.

Protocol 2: Blood and Tissue Collection

Objective: To properly collect blood and kidney tissues for subsequent analysis.
Materials:
e Surgical tools (scissors, forceps)

e Heparinized or EDTA-coated microcentrifuge tubes for blood collection
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1.5 mL microcentrifuge tubes

Phosphate-buffered saline (PBS), ice-cold

10% Neutral Buffered Formalin (NBF)

Liquid nitrogen or dry ice
Procedure:

» Blood Collection: Immediately after euthanasia, collect blood via cardiac puncture. Place the
blood into appropriate microcentrifuge tubes.

e Plasma/Serum Preparation:

o For plasma, use heparinized or EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C.
Collect the supernatant (plasma).

o For serum, use non-coated tubes. Allow blood to clot at room temperature for 30 minutes,
then centrifuge as above. Collect the supernatant (serum).

o Store plasma/serum at -80°C until analysis.
» Kidney Perfusion and Collection:
o Perform a laparotomy to expose the abdominal cavity.

o Perfuse the kidneys with ice-cold PBS via the left ventricle until the kidneys appear pale to
flush out blood.

o Carefully excise both kidneys.
» Tissue Processing:

o For Histology: Cut one kidney longitudinally. Fix one half in 10% NBF for 24 hours at room
temperature, then transfer to 70% ethanol for paraffin embedding.
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o For Molecular/Biochemical Analysis: Snap-freeze the other kidney half (or the entire
second kidney) in liquid nitrogen and store at -80°C.

Protocol 3: Assessment of Renal Function (Biochemical
Analysis)

Objective: To quantify the levels of BUN and serum creatinine as indicators of renal function.
Materials:
e Serum or plasma samples collected in Protocol 2

» Commercially available colorimetric assay kits for BUN and Creatinine (e.g., from Cayman
Chemical, Abcam, or similar suppliers)

» Microplate reader

Procedure:

Thaw serum/plasma samples on ice.

o Follow the manufacturer's instructions provided with the specific BUN and creatinine assay
Kits.

» Typically, the procedure involves adding reagents to the samples and standards in a 96-well
plate, incubating for a specified time, and then measuring the absorbance at a specific
wavelength using a microplate reader.

o Calculate the concentration of BUN and creatinine in each sample by comparing their
absorbance values to the standard curve. Express results in mg/dL.

Protocol 4: Histopathological Evaluation of Kidney
Tissue

Obijective: To visualize and score the extent of tissue damage in the kidneys.

Materials:
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o Paraffin-embedded kidney tissue blocks from Protocol 2
e Microtome

e Glass slides

o Hematoxylin and Eosin (H&E) staining reagents

o Periodic acid-Schiff (PAS) staining reagents (optional, for visualizing basement membranes
and brush borders)

 Light microscope
Procedure:

e Sectioning: Cut 4-5 um thick sections from the paraffin-embedded kidney blocks using a
microtome and mount them on glass slides.

e Staining:
o Deparaffinize and rehydrate the tissue sections.
o Perform standard H&E staining to visualize general morphology and cellular infiltration.

o Perform PAS staining (optional) to assess the integrity of the tubular brush border and
basement membranes.

e Microscopic Examination:

o Examine the stained slides under a light microscope in a blinded manner (i.e., the
observer is unaware of the treatment group).

o Assess key pathological features in the cortex and outer medulla, including:
» Tubular epithelial necrosis
= Loss of brush border

= Tubular dilation

© 2025 BenchChem. All rights reserved. 10/ 20 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Formation of proteinaceous casts

» Inflammatory cell infiltration

e Scoring: Quantify the degree of kidney injury using a semi-quantitative scoring system, such
as the one described in Table 3. Score multiple random fields of view per slide to ensure
representative analysis.

Protocol 5: Measurement of Oxidative Stress Markers

Objective: To quantify markers of oxidative stress in kidney tissue.

Materials:

Frozen kidney tissue from Protocol 2

Tissue homogenization buffer

Commercial ELISA or colorimetric assay kits for Malondialdehyde (MDA) and Glutathione
(GSH)

Protein assay kit (e.g., BCA assay)
Procedure:
o Tissue Homogenization:

o Weigh a piece of frozen kidney tissue and homogenize it in ice-cold homogenization
buffer.

o Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
o Collect the supernatant for analysis.

o Protein Quantification: Determine the total protein concentration in the supernatant using a
BCA assay to normalize the results.

MDA Assay: Measure the levels of MDA, a marker of lipid peroxidation, using a commercial
kit according to the manufacturer's protocol.
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e GSH Assay: Measure the levels of reduced glutathione (GSH), a key endogenous
antioxidant, using a commercial kit. Often, the ratio of reduced to oxidized glutathione
(GSH/GSSQG) is also determined as an indicator of redox state.[14]

o Data Analysis: Normalize the MDA and GSH levels to the total protein concentration and
compare the results between control and cisplatin-treated groups.

Protocol 6: Analysis of Inflammatory Markers

Objective: To measure the expression of pro-inflammatory cytokines in the kidney.

Materials:

Frozen kidney tissue from Protocol 2

Tissue homogenate (prepared as in Protocol 5) or RNA extraction reagents

Commercial ELISA kits for TNF-a and IL-6

gRT-PCR reagents and primers for Tnf, 116, etc.

Procedure (ELISA Method):

Use the kidney tissue homogenate prepared in Protocol 5.

o Follow the manufacturer's instructions for the specific TNF-a and IL-6 ELISA Kits.

« Briefly, this involves adding the tissue lysate and standards to antibody-coated wells,
followed by incubation with detection antibodies and a substrate.

o Measure the resulting colorimetric signal using a microplate reader.

» Calculate cytokine concentrations based on the standard curve and normalize to total protein
content.

Procedure (QRT-PCR Method):

o Extract total RNA from frozen kidney tissue using a suitable Kkit.
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e Synthesize cDNA from the RNA.

o Perform quantitative real-time PCR (gRT-PCR) using specific primers for target genes (e.g.,
Tnf, 116, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

o Calculate the relative fold change in gene expression using the AACt method.

Protocol 7: Detection of Apoptosis

Objective: To detect and quantify apoptotic cells in kidney tissue.
Materials:
» Paraffin-embedded kidney sections from Protocol 4

» Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit (e.g., from
Promega, Roche)

e Fluorescence microscope
Procedure:
o Tissue Preparation: Deparaffinize and rehydrate the kidney tissue sections on slides.

o TUNEL Staining: Follow the protocol provided with the commercial TUNEL kit. This typically
involves:

o Permeabilizing the cells with proteinase K.

o Incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and
fluorescently labeled dUTPs. The TdT enzyme adds the labeled nucleotides to the 3'-
hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[6]

o Washing the slides and counterstaining the nuclei with DAPI.
e Imaging and Quantification:

o Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit
bright fluorescence (e.g., green or red, depending on the label).
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o In a blinded manner, capture images from multiple random fields in the renal cortex and

outer medulla.

o Quantify apoptosis by counting the number of TUNEL-positive cells per field of view or as
a percentage of total cells (counted via DAPI stain).

Mandatory Visualizations
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Caption: Experimental workflow for a typical cisplatin-induced AKI study in mice.
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Caption: Key signaling pathways involved in cisplatin-induced acute kidney injury.
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Caption: Intrinsic and extrinsic apoptosis pathways activated by cisplatin in renal cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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